molecular formula C13H4F4N2O2 B14914557 2-(2,3,5,6-tetrafluoropyridin-4-yl)-1H-isoindole-1,3(2H)-dione

2-(2,3,5,6-tetrafluoropyridin-4-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14914557
M. Wt: 296.18 g/mol
InChI Key: SZTFNKZNWANMDA-UHFFFAOYSA-N
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Description

2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione is a fluorinated heterocyclic compound It is characterized by the presence of a pyridine ring substituted with four fluorine atoms and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,3,5,6-tetrafluoropyridine with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through its fluorinated pyridine ring and isoindole dione structure. These interactions can affect various biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoropyridine: A precursor in the synthesis of the target compound.

    2,3,5,6-Tetrachloropyridine: Similar structure but with chlorine atoms instead of fluorine.

    Phthalic Anhydride: Used in the synthesis of isoindole dione derivatives.

Uniqueness

2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of its fluorinated pyridine ring and isoindole dione structure. This combination imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C13H4F4N2O2

Molecular Weight

296.18 g/mol

IUPAC Name

2-(2,3,5,6-tetrafluoropyridin-4-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H4F4N2O2/c14-7-9(8(15)11(17)18-10(7)16)19-12(20)5-3-1-2-4-6(5)13(19)21/h1-4H

InChI Key

SZTFNKZNWANMDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C(=NC(=C3F)F)F)F

Origin of Product

United States

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